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molecular formula C9H11NO4 B1322864 2-Methoxy-4-(2-nitroethyl)phenol CAS No. 528594-30-1

2-Methoxy-4-(2-nitroethyl)phenol

Cat. No. B1322864
M. Wt: 197.19 g/mol
InChI Key: SRXYTHWJEJQHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07521579B2

Procedure details

To 2-methoxy-4-(2-nitro-ethyl)-phenol (2.0 g) and Raney-nickel (3.7 g) in ethanol (30 ml) is added hydrazine hydrate (3.8 g) during 30 minutes. The reaction mixture is stirred for 1 hour at room temperature. After filtration the reaction mixture is poured into water (350 ml). It is extracted with ethyl acetate (2×400 ml) washed with brine (2×50 ml) dried (Na2SO4) and evaporated. 4-(2-amino-ethyl)-2-methoxy-phenol is obtained as colorless crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH2:9][CH2:10][N+:11]([O-])=O)[CH:6]=[CH:5][C:4]=1[OH:14].O.NN>C(O)C.[Ni]>[NH2:11][CH2:10][CH2:9][C:7]1[CH:6]=[CH:5][C:4]([OH:14])=[C:3]([O:2][CH3:1])[CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)CC[N+](=O)[O-])O
Name
Quantity
3.8 g
Type
reactant
Smiles
O.NN
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
3.7 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration the reaction mixture
ADDITION
Type
ADDITION
Details
is poured into water (350 ml)
EXTRACTION
Type
EXTRACTION
Details
It is extracted with ethyl acetate (2×400 ml)
WASH
Type
WASH
Details
washed with brine (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NCCC1=CC(=C(C=C1)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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